![molecular formula C17H15N5S B8612190 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine](/img/structure/B8612190.png)
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine
Overview
Description
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound includes a quinazoline core, which is known for its biological activity, and a benzo[d]isothiazole moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]isothiazole intermediate. This intermediate is then coupled with a quinazoline derivative through a series of reactions, including amination and methylation. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzo[d]isothiazole moiety but lacks the quinazoline core.
N-methylquinazolin-2-amine: Contains the quinazoline core but does not have the benzo[d]isothiazole moiety.
Uniqueness
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine is unique due to the combination of the quinazoline and benzo[d]isothiazole moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components .
Properties
Molecular Formula |
C17H15N5S |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C17H15N5S/c1-9-3-5-12-15(23-22-16(12)18)14(9)10-4-6-13-11(7-10)8-20-17(19-2)21-13/h3-8H,1-2H3,(H2,18,22)(H,19,20,21) |
InChI Key |
ZKFLANYSXDEARN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NS2)N)C3=CC4=CN=C(N=C4C=C3)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Dimethyl [3-(3-chlorophenyl)-2-oxopropyl]phosphonate](/img/structure/B8612107.png)
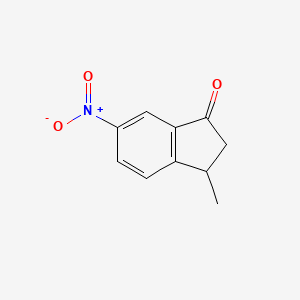
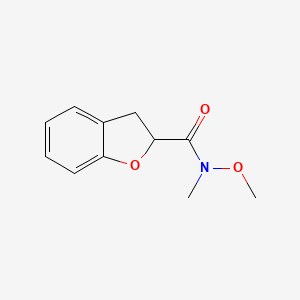
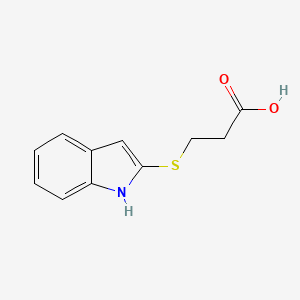
![3-amino-4-(hydroxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B8612151.png)
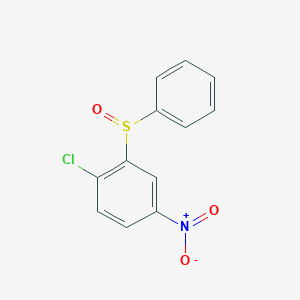
![3-[(1-Amino-5-isoquinolyl)oxy]methylpiperidine hydrochloride](/img/structure/B8612170.png)
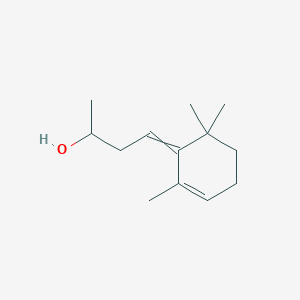


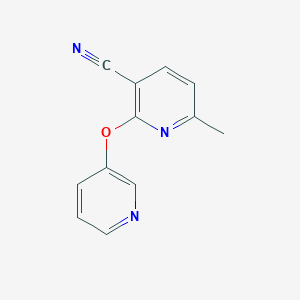
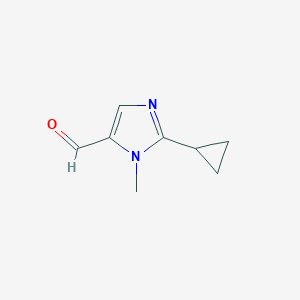
![5-bromo-1H-benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B8612219.png)

